

The Discovery and Development of Verlukast (MK-679): A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Verlukast (MK-679) is a potent, selective, and orally active antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Developed by Merck & Co., it was investigated as a potential treatment for asthma. As the (R)-enantiomer of the racemic compound MK-571, Verlukast demonstrated significant promise in preclinical and early clinical studies by effectively blocking the bronchoconstrictor effects of leukotriene D4 (LTD4). This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological profile, and clinical development history of Verlukast. It includes detailed summaries of its binding affinities and functional activities, protocols for key experimental assays, and a review of its clinical trial outcomes in asthma. Despite its promising efficacy, the development of Verlukast was ultimately discontinued for safety reasons. This document serves as a detailed reference for researchers and professionals in the field of drug development, offering insights into the journey of a potent leukotriene receptor antagonist.

Introduction

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of asthma, contributing to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil migration. The biological effects of these



leukotrienes are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 receptor.

The development of CysLT1 receptor antagonists represented a significant therapeutic advance in the management of asthma. **Verlukast** (MK-679) emerged from a medicinal chemistry program at Merck aimed at identifying potent and selective antagonists of the LTD4 receptor. It is the (R)-enantiomer of the racemic mixture MK-571 and was found to be a highly potent and selective inhibitor of [3H]leukotriene D4 binding.[1][2] This guide details the scientific journey of **Verlukast**, from its discovery to its clinical evaluation.

Medicinal Chemistry and Synthesis

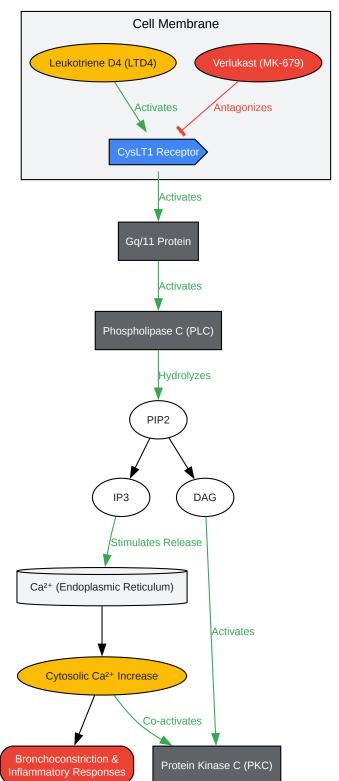
Verlukast, with the chemical name 3-(((3-(2-(7-chloro-2-quinolinyl)-(E)-ethenyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)-thio)propionic acid, is a synthetic organic compound. [1][2] While the specific, detailed synthetic pathway for **Verlukast** is not readily available in the public domain, the development of quinoline-containing leukotriene antagonists like **Verlukast** and the subsequent blockbuster montelukast originated from early quinoline-based leads identified through screening. These initial scaffolds were then optimized by incorporating structural elements that mimic the leukotriene backbone to enhance potency and selectivity.

Mechanism of Action and Signaling Pathway

Verlukast is a competitive antagonist of the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous ligand, LTD4, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and to a lesser extent Gi/o proteins. Upon activation by LTD4, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium in airway smooth muscle cells is a primary trigger for bronchoconstriction. DAG, in conjunction with calcium, activates protein kinase C (PKC), which is involved in both signaling and receptor desensitization. **Verlukast** blocks the initiation of this cascade by preventing the initial binding of LTD4.





Leukotriene D4 (LTD4) Signaling Pathway and Inhibition by Verlukast

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Figure 1: LTD4 Signaling and Verlukast Inhibition



Pharmacological Profile

Verlukast's pharmacological activity was characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Binding Affinity:

Verlukast demonstrated high affinity and selectivity for the LTD4 receptor in radioligand binding assays.[1] It was a potent inhibitor of [3H]LTD4 binding in homogenates from various tissues.

Preparation	IC50 (nM)
Guinea Pig Lung Homogenates	3.1 ± 0.5
Human Lung Homogenates	8.0 ± 3.0
DMSO-differentiated U937 Cell Membranes	10.7 ± 1.6
Table 1: In Vitro Binding Affinity of Verlukast	

Verlukast was essentially inactive against [3H]leukotriene C4 binding in guinea pig lung homogenates, with IC50 values of 19 and 33 μ M, highlighting its selectivity for the LTD4 receptor.

Functional Antagonism:

In functional assays, **Verlukast** effectively antagonized the contractile responses induced by cysteinyl leukotrienes in airway smooth muscle preparations.



Tissue	Agonist	-log KB
Guinea Pig Trachea	LTC4	8.6
Guinea Pig Trachea	LTD4	8.8
Guinea Pig Trachea	LTE4	8.9
Human Trachea	LTD4	8.3 ± 0.2
Table 2: In Vitro Functional		
Antagonism of Verlukast		

In Vivo Pharmacology

Preclinical studies in animal models confirmed the in vivo efficacy of **Verlukast**.

- Guinea Pigs: Intravenous and aerosol administration of Verlukast antagonized bronchoconstriction induced by intravenous LTD4. Intraduodenal administration at 0.25 mg/kg also blocked LTD4-induced bronchoconstriction.
- Squirrel Monkeys: Oral and aerosol administration of Verlukast blocked LTD4-induced bronchoconstriction in conscious animals.
- Rats: Orally administered Verlukast blocked ovalbumin-induced bronchoconstriction in conscious, sensitized rats.

Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a compound like **Verlukast** for the CysLT1 receptor.

Membrane Preparation: Lung tissue (e.g., from guinea pigs or humans) is homogenized in a
cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the
membranes, which are then washed and resuspended in the assay buffer. Protein
concentration is determined using a standard method like the BCA assay.



- Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4, typically at a concentration close to its Kd value) and varying concentrations of the unlabeled test compound (Verlukast).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

Guinea Pig Trachea Contraction Assay

This protocol describes a method for assessing the functional antagonism of **Verlukast** on airway smooth muscle.

- Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of adhering connective tissue and cut into rings.
- Organ Bath Setup: Each tracheal ring is suspended between two hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
- Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time, with periodic washing.
- Contraction and Antagonism: A cumulative concentration-response curve to a contractile agonist (e.g., LTD4) is generated. The tissues are then washed and incubated with



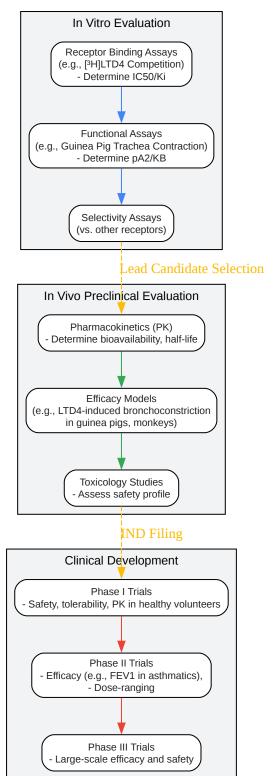
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Verlukast for a set period. The concentration-response curve to the agonist is then repeated in the presence of **Verlukast**.

• Data Analysis: The contractile responses are measured as a change in tension. The potency of the antagonist is determined by calculating the pA2 value or the KB (dissociation constant) from the shift in the agonist's concentration-response curve.





Typical Experimental Workflow for a Leukotriene Antagonist

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Figure 2: Experimental Workflow for a Leukotriene Antagonist



Clinical Development and Discontinuation

Verlukast entered clinical development for the treatment of asthma. Clinical studies were conducted to evaluate its safety, tolerability, and efficacy in asthmatic patients.

Clinical Efficacy

In a randomized, double-blind, crossover study involving 12 asthmatic subjects, inhaled **Verlukast** was shown to have bronchodilator properties.

Treatment	Maximum Mean % Increase in FEV1 from Baseline
Placebo	3.5%
Verlukast 2 mg	7.7%
Verlukast 8 mg	9.2%
Table 3: Effect of Inhaled Verlukast on FEV1 in Asthmatic Patients	

An 8 mg dose of inhaled **Verlukast** resulted in a significant improvement in mean FEV1 from 1.5 to 8 hours after inhalation compared to placebo.

Another study in eight aspirin-sensitive asthmatic subjects showed that a single oral dose of 825 mg of **Verlukast** caused bronchodilation that lasted for at least nine hours, with an average peak improvement in FEV1 of 18% above baseline.

Discontinuation of Development

Despite showing promising efficacy as a bronchodilator and anti-inflammatory agent in early clinical trials, the development of **Verlukast** was discontinued. The termination of its development was due to safety concerns that arose during clinical trials. The specific nature of these adverse effects has not been extensively detailed in publicly available literature. The experience with **Verlukast**, however, likely informed the continued development and safety evaluation of other leukotriene receptor antagonists, ultimately leading to the successful development of montelukast.



Conclusion

Verlukast (MK-679) was a potent and selective CysLT1 receptor antagonist that demonstrated significant potential in the treatment of asthma. Its development provided valuable insights into the pharmacology of leukotriene receptor antagonism and the role of cysteinyl leukotrienes in asthma pathophysiology. Although its journey was cut short due to safety concerns, the research and development efforts surrounding **Verlukast** were a crucial step in the evolution of this important class of respiratory therapeutics. The data and knowledge generated from its preclinical and clinical evaluation have contributed to the broader understanding of drug development in the field of respiratory medicine.

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